molecular formula C16H23N5O2 B4961713 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol

2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol

Katalognummer B4961713
Molekulargewicht: 317.39 g/mol
InChI-Schlüssel: BLWJJAVRCZSNIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol, also known as PDE5 inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been the subject of numerous studies.

Wirkmechanismus

The mechanism of action of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol involves its inhibition of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol. 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a signaling molecule that is important for vasodilation and smooth muscle relaxation. By inhibiting 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol, 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol increases the levels of cGMP, leading to vasodilation and smooth muscle relaxation.
Biochemical and Physiological Effects:
2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol has several biochemical and physiological effects. It has been shown to increase blood flow and reduce pulmonary vascular resistance, making it a potential treatment for pulmonary arterial hypertension. It also increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation, which may be beneficial in the treatment of erectile dysfunction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol in lab experiments is its potency as a 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol inhibitor. This makes it a useful tool for studying the effects of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol inhibition on various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol. One area of research is the development of new 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the potential therapeutic uses of this compound in other areas, such as the treatment of heart failure or cancer. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound.

Synthesemethoden

The synthesis of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol involves the reaction of 2-aminomethyl-4-(2-hydroxyethylamino) quinazoline with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide, and the resulting product is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol has numerous potential applications in scientific research. It has been studied for its effects on the cardiovascular system, particularly in the treatment of pulmonary arterial hypertension. It has also been investigated for its potential use in the treatment of erectile dysfunction, as it is a potent inhibitor of phosphodiesterase type 5 (2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol).

Eigenschaften

IUPAC Name

2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]quinazolin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c22-11-5-17-15-13-3-1-2-4-14(13)18-16(19-15)21-8-6-20(7-9-21)10-12-23/h1-4,22-23H,5-12H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWJJAVRCZSNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3C(=N2)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{4-[(2-Hydroxyethyl)amino]quinazolin-2-yl}piperazin-1-yl)ethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.